2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol is a complex organic compound that features a boron-containing dioxaborolane ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and phosphine ligands are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the indazole moiety. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol is unique due to the presence of both the indazole moiety and the dioxaborolane ring. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and related fields.
Properties
Molecular Formula |
C15H21BN2O3 |
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Molecular Weight |
288.15 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanol |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-5-6-13-11(9-12)10-17-18(13)7-8-19/h5-6,9-10,19H,7-8H2,1-4H3 |
InChI Key |
TWMQDWJEZARLHH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CCO |
Origin of Product |
United States |
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